

An In-Depth Technical Guide to Research-Grade Apramycin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, mechanism of action, and experimental use of research-grade **apramycin**. It is intended to serve as a valuable resource for scientists engaged in antimicrobial research and drug development.

Core Chemical and Physical Properties

Apramycin is an aminoglycoside antibiotic produced by Streptomyces tenebrarius.[1] In research and veterinary applications, it is commonly available as either the free base or a sulfate salt. The choice of form depends on the specific experimental requirements, with the sulfate salt often favored for its improved solubility in aqueous solutions.[2]

CAS Numbers for Research-Grade **Apramycin**:

Compound	CAS Number	Molecular Formula	Molar Mass (g/mol)
Apramycin (free base)	37321-09-8[3][4][5]	C21H41N5O11	539.58[6][7]
Apramycin Sulfate	65710-07-8[6][8][9]	C21H41N5O11 · XH2SO4	637.66 (as monosulfate)[8][9]



Mechanism of Action: A Unique Aminoglycoside

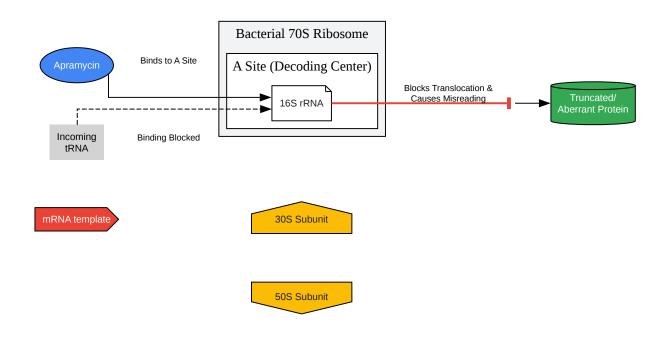
Apramycin exerts its bactericidal effect by inhibiting protein synthesis.[10] Like other aminoglycosides, it targets the bacterial ribosome. However, its action is distinguished by a unique structural and functional profile.

The core mechanism involves:

- Binding to the 30S Ribosomal Subunit: **Apramycin** binds to the A site (aminoacyl-tRNA site) within the 16S rRNA of the 30S subunit.[8][11]
- Dual Inhibition: This binding event has a dual effect: it induces misreading of the mRNA codon and, crucially, blocks the translocation of the peptidyl-tRNA from the A site to the P site.[1][12] This translocation inhibition is a key feature that distinguishes **apramycin** from many other aminoglycosides.[12]
- Cessation of Protein Synthesis: The combination of producing aberrant proteins and halting the elongation process leads to a rapid cessation of protein synthesis, resulting in bacterial cell death.[2][10]

Apramycin's distinctive structure, characterized by a monosubstituted 2-deoxystreptamine ring and a bicyclic sugar moiety, renders it intrinsically resilient to many common aminoglycoside-modifying enzymes (AMEs) that confer resistance to other members of this antibiotic class.[11]





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Figure 1. Mechanism of action of **apramycin** on the bacterial ribosome.

In Vitro Antimicrobial Activity

Apramycin demonstrates broad-spectrum activity against a range of Gram-negative and Gram-positive pathogens, including multidrug-resistant (MDR) isolates. Below is a summary of its activity, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: Representative MIC Values for **Apramycin** against Various Bacterial Species



Bacterial Species	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s)
Escherichia coli	1 - >512	-	-	[1][8]
Klebsiella pneumoniae	2 - >256	-	-	[1][8]
Pseudomonas aeruginosa	4	-	-	[1]
Staphylococcus aureus (MRSA & MSSA)	-	8	16	[13][14]
Acinetobacter baumannii (MDR)	-	-	-	[15]

Note: The wide MIC ranges observed for some species can be attributed to the inclusion of highly resistant isolates in testing panels. Typical MIC values for susceptible strains are generally at the lower end of the range.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[16][17][18]

Objective: To determine the lowest concentration of **apramycin** that visibly inhibits the growth of a target microorganism.

Materials:

- Apramycin sulfate powder
- Sterile 96-well round-bottom microtiter plates



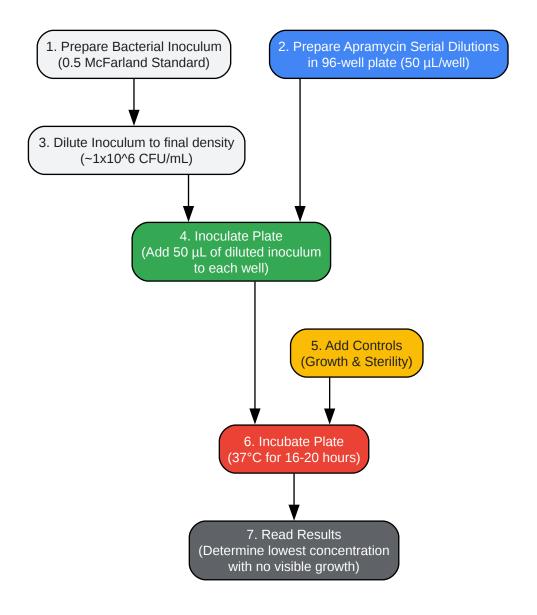
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Target bacterial isolate(s)
- Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer (optional, for inoculum standardization)
- Multichannel pipette
- Plate sealer or plastic bags
- 35-37°C incubator

Procedure:

- Preparation of Apramycin Stock Solution: Prepare a concentrated stock solution of apramycin sulfate in sterile deionized water. Filter-sterilize the solution using a 0.22 μm filter.
- Preparation of Microtiter Plates: a. In a 96-well plate, perform a two-fold serial dilution of **apramycin** in CAMHB to achieve a range of final concentrations (e.g., 128 μg/mL to 0.125 μg/mL). The final volume in each well should be 50 μL. b. Include a positive control well (broth + inoculum, no **apramycin**) and a negative control well (broth only) for each isolate.
- Inoculum Preparation: a. From an overnight culture plate, select 3-5 isolated colonies of the target bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells (e.g., a 1:150 dilution followed by addition of 50 μL to 50 μL of drug solution in the well).
- Inoculation and Incubation: a. Within 15 minutes of standardization, inoculate each well (except the negative control) with 50 μL of the final bacterial suspension. b. Seal the plates to prevent evaporation and incubate at 37°C for 16-20 hours.



 Reading the MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of apramycin at which there is no visible growth.



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Figure 2. Experimental workflow for MIC determination by broth microdilution.

Protocol: In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model

This model is a standard for preclinical evaluation of antimicrobial efficacy against localized soft tissue infections.[19][20]

Foundational & Exploratory





Objective: To evaluate the in vivo bactericidal activity of **apramycin** by measuring the reduction in bacterial load in the thigh muscle of infected, immunocompromised mice.

Materials:

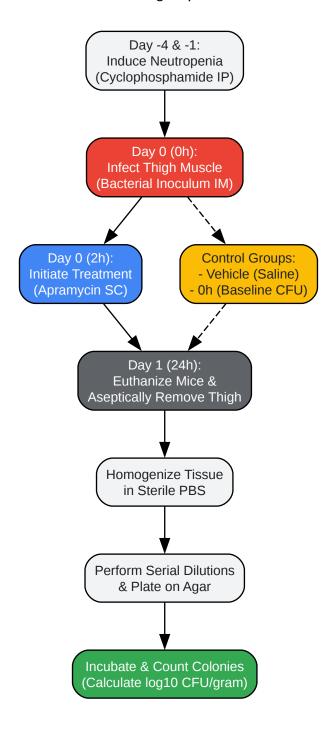
- Female ICR or NMRI mice (5-6 weeks old)
- Cyclophosphamide (for immunosuppression)
- Target bacterial strain (e.g., MRSA, A. baumannii)
- Apramycin for injection (formulated in sterile saline)
- Sterile saline and PBS
- Anesthetic
- Homogenizer
- Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar)

Procedure:

- Induction of Neutropenia: a. Render mice neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide. A common regimen is two doses: 150-200 mg/kg on day -4 and 100-150 mg/kg on day -1 relative to infection.[13][19][21]
- Infection: a. On day 0, challenge the neutropenic mice with an intramuscular (i.m.) injection of the bacterial inoculum (e.g., 0.1 mL of ~10⁶-10⁷ CFU/mL) into the right thigh muscle.[19]
 [21]
- Treatment: a. Initiate treatment 1-2 hours post-infection. b. Administer **apramycin** subcutaneously (s.c.) at various doses (e.g., 16, 32, 80 mg/kg).[13][14] Dosing can be administered as a single dose or fractionated over a 24-hour period (e.g., at 1, 9, and 17 hours post-infection).[13][14] c. Include a vehicle control group (saline) and a zero-hour control group (sacrificed at the start of treatment to determine initial bacterial load).



Endpoint and Analysis: a. At 24 hours post-infection, euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in a known volume of sterile PBS. d. Perform serial dilutions of the homogenate and plate onto appropriate agar media to determine the number of colony-forming units (CFU). e. Calculate the bacterial load as log₁₀ CFU per gram of thigh tissue. Efficacy is determined by comparing the CFU count in treated groups to the vehicle control and zero-hour groups.



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Figure 3. Workflow for the neutropenic murine thigh infection model.

In Vivo Efficacy Data

Studies in murine infection models have demonstrated the potent in vivo activity of **apramycin**, which is comparable to or exceeds that of other clinically used aminoglycosides.

Table 2: Summary of Apramycin In Vivo Efficacy in Murine Models

Infection Model	Pathogen	Treatment Regimen	Efficacy Endpoint	Result	Reference(s
Septicemia	MRSA AG041	16, 32, 80 mg/kg, s.c. (3 doses)	Bacterial load in kidney	2-5 log ₁₀ CFU/g reduction vs. vehicle	[13][14]
Aerosol Infection	M. tuberculosis	(Dose not specified)	Bacterial load in lungs	2.4 log ₁₀ CFU reduction after 9 days	[13][14]
Thigh Infection	A. baumannii	Various	Bacterial load in thigh	>4 log10 CFU reduction at AUC/MIC > 50	[15]

MRSA: Methicillin-resistant Staphylococcus aureus; s.c.: subcutaneous; CFU: Colony-Forming Unit; AUC/MIC: Area under the curve to MIC ratio.

Conclusion

Apramycin is a potent aminoglycoside antibiotic with a unique mechanism of action that allows it to evade many common resistance determinants. Its broad spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria, and proven in vivo efficacy make it a valuable tool for antimicrobial research and a promising candidate for further therapeutic development. This guide provides foundational data and standardized protocols to aid researchers in their exploration of **apramycin**'s potential.



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